![molecular formula C13H19NO B13006580 1-[Amino(phenyl)methyl]cyclohexan-1-ol CAS No. 102729-78-2](/img/structure/B13006580.png)
1-[Amino(phenyl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Amino(phenyl)methyl]cyclohexan-1-ol is an organic compound with the molecular formula C13H19NO It is a cyclohexanol derivative with an amino group and a phenylmethyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[Amino(phenyl)methyl]cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol using a Co-NiO dual catalyst under hydrogen gas at controlled pressure and temperature . The reaction conditions typically involve a temperature range of 80-140°C and a pressure of 0.1-0.5 MPa. After the reaction, the product is crystallized by adding concentrated hydrochloric acid and cooling to 0-10°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-activity catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Amino(phenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the cyclohexanol ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium or nickel is often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives with modified amino groups.
Substitution: Formation of halogenated cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Amino(phenyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate
Comparison: this compound is unique due to its specific structural features, such as the presence of both an amino group and a phenylmethyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, the hydrochloride and sulfate derivatives have different solubility and stability profiles, affecting their applications and effectiveness in various fields .
Eigenschaften
CAS-Nummer |
102729-78-2 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-[amino(phenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2 |
InChI-Schlüssel |
QYZQCUZVVZWJDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
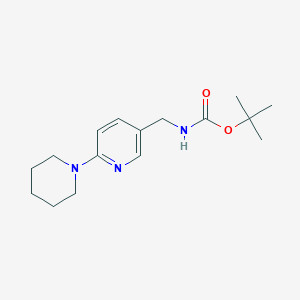
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
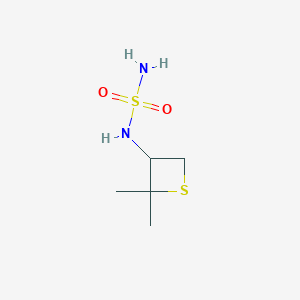
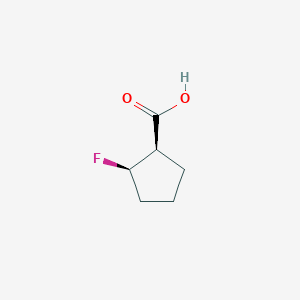
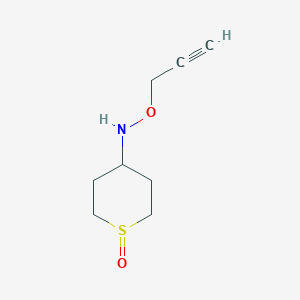




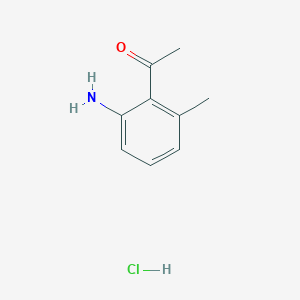
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
